molecular formula C10H16NO+ B1671111 Edrophonium CAS No. 312-48-1

Edrophonium

Cat. No.: B1671111
CAS No.: 312-48-1
M. Wt: 166.24 g/mol
InChI Key: VWLHWLSRQJQWRG-UHFFFAOYSA-O
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Description

Edrophonium is a short-acting, reversible acetylcholinesterase inhibitor. It is primarily used in the diagnosis of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness. This compound works by preventing the breakdown of acetylcholine, a neurotransmitter, thereby enhancing neuromuscular transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: Edrophonium can be synthesized through the alkylation of 3-hydroxy-N,N-dimethylaniline with ethyl bromide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Edrophonium has several applications in scientific research:

Mechanism of Action

Edrophonium exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of acetylcholine at the neuromuscular junction. The elevated levels of acetylcholine enhance neuromuscular transmission, thereby improving muscle strength in conditions like myasthenia gravis . This compound binds to the serine-103 allosteric site of acetylcholinesterase, which is distinct from the active site targeted by other inhibitors such as pyridostigmine and neostigmine .

Comparison with Similar Compounds

Comparison:

This compound’s unique binding site and rapid action make it particularly useful for diagnostic applications, distinguishing it from other acetylcholinesterase inhibitors.

Properties

Key on ui mechanism of action

Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects.

CAS No.

312-48-1

Molecular Formula

C10H16NO+

Molecular Weight

166.24 g/mol

IUPAC Name

ethyl-(3-hydroxyphenyl)-dimethylazanium

InChI

InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1

InChI Key

VWLHWLSRQJQWRG-UHFFFAOYSA-O

SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O

Canonical SMILES

CC[N+](C)(C)C1=CC(=CC=C1)O

Appearance

Solid powder

melting_point

162-163

Key on ui other cas no.

312-48-1
116-38-1

physical_description

Liquid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

116-38-1 (cloride)
302-83-0 (bromide salt/solvate)

shelf_life

>2 years if stored properly

solubility

Appreciable as liquid hydrochloride salt
4.86e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bromide, Edrophonium
Chloride, Edrophonium
Edrophonium
Edrophonium Bromide
Edrophonium Chloride
Edroponium
Tensilon

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compared to neostigmine (0.043 mg/kg) and atropine (15 mg/kg), the simultaneous administration of edrophonium (0.5 mg/kg) and atropine (74 g/kg) resulted in minimal changes in heart rate or MAP.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
atropine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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